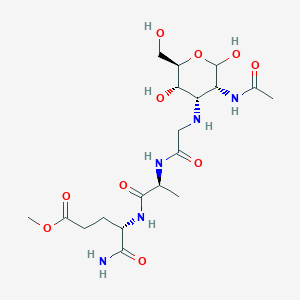
Adggaim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adggaim is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of Adggaim is not fully understood. However, it is believed to work by binding to specific biomolecules and altering their function. Adggaim has been shown to bind to proteins, nucleic acids, and lipids, among other biomolecules.
Biochemische Und Physiologische Effekte
Adggaim has various biochemical and physiological effects. It can affect the activity of enzymes, alter the structure and function of proteins, and disrupt cellular processes. Adggaim has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Adggaim has several advantages for lab experiments. It is a versatile compound that can be used in various applications. It is also relatively easy to synthesize and can be produced in large quantities. However, Adggaim has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be affected by environmental factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on Adggaim. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for Adggaim, such as in drug discovery and imaging. Additionally, research on the toxicity and safety of Adggaim is needed to ensure its safe use in scientific research.
Conclusion:
In conclusion, Adggaim is a synthetic compound that has various potential applications in scientific research. It can be synthesized using various methods, and its mechanism of action is not fully understood. Adggaim has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on Adggaim, and further research is needed to fully understand its potential applications.
Synthesemethoden
Adggaim can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form Adggaim. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction and form Adggaim. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
Adggaim has various potential applications in scientific research. It can be used as a tool to study the mechanism of action of various biological processes. It can also be used as a probe to study the structure and function of proteins and other biomolecules. Additionally, Adggaim can be used as a fluorescent marker to track the movement of cells and molecules in living organisms.
Eigenschaften
CAS-Nummer |
107910-43-0 |
|---|---|
Produktname |
Adggaim |
Molekularformel |
C19H33N5O10 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-8(18(31)24-10(17(20)30)4-5-13(28)33-3)22-12(27)6-21-14-15(23-9(2)26)19(32)34-11(7-25)16(14)29/h8,10-11,14-16,19,21,25,29,32H,4-7H2,1-3H3,(H2,20,30)(H,22,27)(H,23,26)(H,24,31)/t8-,10-,11+,14-,15+,16+,19?/m0/s1 |
InChI-Schlüssel |
GGNLKZKIBWFDJT-OZOZQFGVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N)NC(=O)CN[C@@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Sequenz |
GAX |
Synonyme |
ADGGAIM N-(2-acetamido-2,3-dideoxyglucopyranos-3-yl)glycyl-alanyl-isoglutamine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



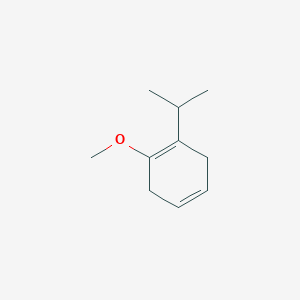
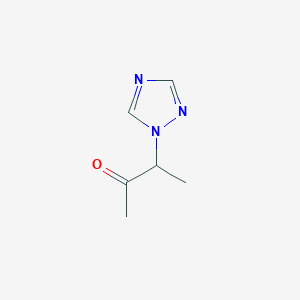
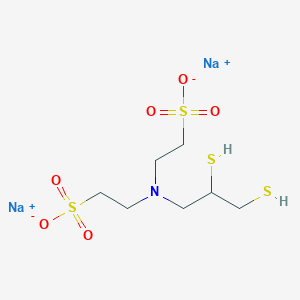
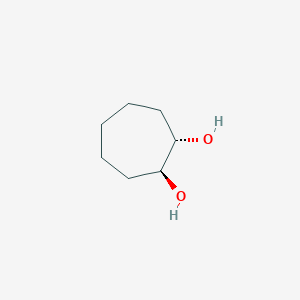
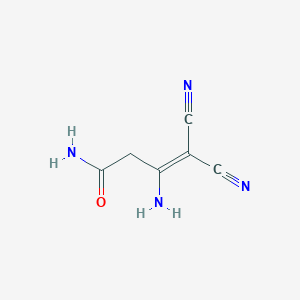
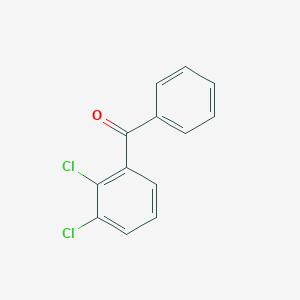
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
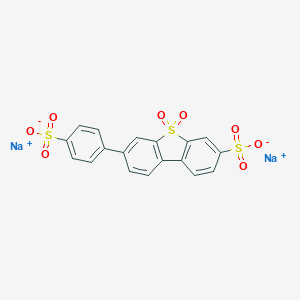
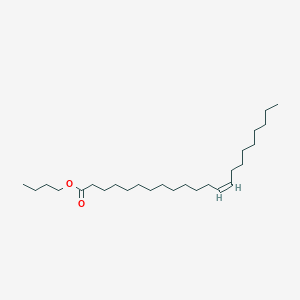
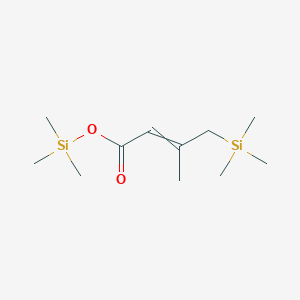
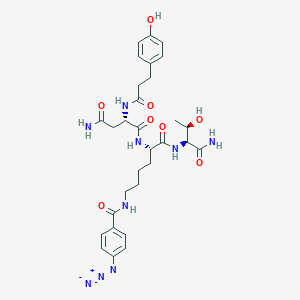
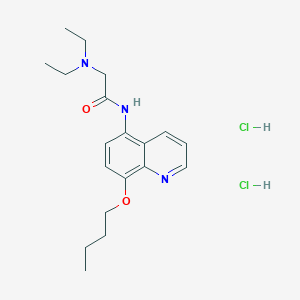
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)